molecular formula C9H9NO2 B556871 Indoline-2-carboxylic acid CAS No. 78348-24-0

Indoline-2-carboxylic acid

Cat. No.: B556871
CAS No.: 78348-24-0
M. Wt: 163,18 g/mole
InChI Key: QNRXNRGSOJZINA-UHFFFAOYSA-N
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Description

Indoline-2-carboxylic acid is a heterocyclic organic compound that features an indoline ring system with a carboxylic acid functional group at the second position

Mechanism of Action

Target of Action

Indoline-2-carboxylic acid is believed to act as an enzyme inhibitor, particularly targeting tyrosinase . It has also been found to inhibit the strand transfer of HIV-1 integrase . These enzymes play crucial roles in melanin synthesis and the life cycle of HIV-1, respectively.

Mode of Action

The compound interacts with its targets by forming hydrogen bonds with a variety of enzymes and proteins . In the case of HIV-1 integrase, the indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of the enzyme . This interaction inhibits the activity of the enzyme, thereby impairing the viral replication.

Biochemical Pathways

The inhibition of tyrosinase affects the melanin synthesis pathway, potentially influencing skin pigmentation and other melanin-dependent processes . The inhibition of HIV-1 integrase disrupts the integration of the viral genome into the host DNA, a critical step in the HIV-1 life cycle .

Pharmacokinetics

The compound’s high lipophilicity suggests that it may readily diffuse through lipid-rich biological membranes, potentially influencing its bioavailability and distribution within the body.

Result of Action

The inhibition of tyrosinase by this compound could lead to reduced melanin synthesis, potentially affecting skin pigmentation and other melanin-dependent processes . The inhibition of HIV-1 integrase could impair the viral replication, potentially reducing the viral load in HIV-1 infected individuals .

Action Environment

Environmental factors such as the presence of other metabolites, pH, and temperature could influence the action, efficacy, and stability of this compound. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary factors and gut microbiota composition could influence the levels and activity of this compound and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of indole-2-carboxylic acid. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another method includes the resolution of the racemic mixture using chemical reagents or enzymes to obtain the desired enantiomer .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of indole-2-carboxylic acid. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature to ensure complete reduction .

Chemical Reactions Analysis

Types of Reactions: Indoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868549
Record name 2,3-Dihydro-1H-indole-2-carboxylic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78348-24-0, 16851-56-2
Record name (±)-Indoline-2-carboxylic acid
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Record name (1)-Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
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Record name (±)-indoline-2-carboxylic acid
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Record name INDOLINE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Indoline-2-carboxylic acid?

A1: The molecular formula of this compound is C9H9NO2, and its molecular weight is 163.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound and its derivatives?

A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, and HRMS to confirm the structure of this compound derivatives. [] Additionally, UV/Vis spectroscopy helps study the kinetics of reactions involving its metal complexes. []

Q3: Does this compound exhibit specific conformational preferences?

A3: Yes, research indicates that (S)-Indoline-2-carboxylic acid derivatives demonstrate a strong tendency toward the cis amide isomer in polar solvents. This behavior contrasts with proline, making it a promising building block for designing unique secondary structures. [, ] This preference is also influenced by the presence of an α-methyl group in derivatives like αMeInc. []

Q4: How does the structure of this compound relate to its fluorescence properties?

A4: this compound (I2CA), a fluorescent analog of proline, exhibits distinct 1La and 1Lb states, unlike indole. Its fluorescence properties, including pH-dependent absorption and fluorescence, have been thoroughly investigated due to its potential as a fluorescent probe in peptides and proteins. []

Q5: Can this compound act as a catalyst in organic synthesis?

A5: Yes, (S)-Indoline-2-carboxylic acid can catalyze the enantioselective borane reduction of prochiral ketones, leading to chiral secondary alcohols with high enantiomeric excess (82-87%). []

Q6: How does this compound facilitate enantioselective Catellani-type annulation?

A6: Chiral this compound has emerged as a key player in achieving high enantioselectivity in Catellani-type annulation reactions. This involves the formation of chiral all-carbon bridged ring systems by reacting aryl or alkenyl triflates and conjugated vinyl iodides with 4-(bromomethyl)cyclohexanone. Its coordinating orientation with the arylpalladium(II) center enables high stereochemical control. []

Q7: How is this compound utilized in the synthesis of N-alkyl indoles?

A7: Researchers have developed a mild, metal-free method to synthesize N-alkyl indoles using this compound. This one-pot synthesis involves reacting alkyl halides with Indoline-carboxylic acid, followed by 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ)-mediated oxidative decarboxylative aromatization. []

Q8: Are there any applications of this compound in photoredox catalysis?

A8: Yes, two-dimensional lead and tin halide perovskites, synthesized by intercalating HDA with this compound, demonstrate photocatalytic activity. These hydrophobic perovskites are particularly effective in the visible-light-driven decarboxylation and dehydrogenation of Indoline-2-carboxylic acids. []

Q9: How do structural modifications of this compound affect its ACE inhibitory activity?

A9: Studies on N-substituted this compound derivatives as Angiotensin Converting Enzyme (ACE) inhibitors show that the stereochemistry at the 2-position significantly impacts activity. Derivatives with S,S configuration exhibit the highest potency, followed by S,R and R,S configurations, while the R,R configuration is essentially inactive. [, ]

Q10: How do substitutions on the Indoline ring affect ACE inhibitory activity?

A10: Substituting the Indoline nucleus at the C5 position with ethyl or methoxy groups results in only minor changes in ACE inhibitory activity. []

Q11: How does incorporating this compound into peptides impact their biological activity?

A11: Systematic substitution of amino acids with L-tryptophan in the oxytocin antagonist [Pmp1, D-Trp2, Arg8]oxytocin, including incorporating this compound at position 7, led to analogues with varying potencies. Some substitutions, particularly in the tail sequence, resulted in enhanced antagonistic activity compared to the parent peptide. []

Q12: Can this compound be used to create Metal-Organic Frameworks (MOFs)?

A12: Yes, a chiral MOF with a unique lonsdaleite (lon) topology, CMOM-7, was synthesized using (S)-Indoline-2-carboxylic acid as a building block. This MOF exhibits a high affinity for propane and demonstrates potential in propane/methane separation from natural gas. [] Additionally, CMOM-5, another MOF synthesized using (S)-Indoline-2-carboxylic acid, functions as a chiral crystalline sponge (CCS) capable of enantiomeric separation. []

Q13: What is the application of this compound in preparing Trolapril?

A13: (2S, 3aR, 7aS)-octahydro this compound benzyl ester hydrochloride, a key intermediate in the synthesis of the ACE inhibitor Trolapril, can be produced from a synthetic route starting with tetrahydrobenzene and utilizing this compound derivatives. This method offers advantages such as reagent safety, cost-effectiveness, and environmental friendliness. []

Q14: Has this compound been investigated for its potential in treating chronic kidney disease?

A14: While not directly studied for its therapeutic properties, research on a Chinese herbal prescription, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), used to treat chronic kidney disease, revealed that FZHY treatment influenced the levels of this compound in rats. This suggests a possible link between the compound and the prescription's mechanism of action, warranting further investigation. []

Q15: How is this compound used in enantioselective hydrolysis?

A15: Immobilized Candida antarctica lipase (Chirazyme L-2) effectively catalyzes the enantioselective hydrolysis of N-Boc-Indoline-2-carboxylic acid methyl ester, demonstrating its utility in producing enantiomerically pure compounds. [, ]

Q16: Have computational methods been applied to study this compound?

A16: Yes, computational chemistry, including Density Functional Theory (DFT) calculations, has been extensively used to understand the conformational preferences of this compound and its derivatives. [, ] Researchers have also employed computational methods to investigate the mechanism of iminium-catalyzed reactions involving this compound. These studies provide insights into the role of directed electrostatic activation and hydrogen bonding in these reactions. [, ]

Q17: What analytical techniques are used to study this compound and its derivatives?

A17: Various analytical techniques are employed in studying this compound, including:

  • HPLC: For separating and quantifying enantiomers of this compound derivatives. [, , ]
  • Chiral HPLC: For direct resolution of enantiomers using chiral stationary phases. [, ]
  • Solubility studies: Assessing solubility in various solvents at different temperatures using laser monitoring techniques. []

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